molecular formula C17H16N2O5 B2436061 3-[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione CAS No. 2034361-53-8

3-[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione

Cat. No.: B2436061
CAS No.: 2034361-53-8
M. Wt: 328.324
InChI Key: DTFDQSNFOJJOBI-UHFFFAOYSA-N
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Description

3-[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione is a complex organic compound that features a benzofuran moiety, a piperidine ring, and an oxazolidine-2,4-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the benzofuran moiety. One common method involves the cyclization of ortho-hydroxyaryl ketones with appropriate reagents to form the benzofuran ring . The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the benzofuran intermediate . Finally, the oxazolidine-2,4-dione structure is formed through a cyclization reaction involving an appropriate diol and a carbonyl compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques .

Chemical Reactions Analysis

Types of Reactions

3-[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzofuran moiety can yield quinone derivatives, while reduction of the oxazolidine-2,4-dione structure can produce diols .

Scientific Research Applications

3-[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione involves its interaction with specific molecular targets. The benzofuran moiety can intercalate into DNA, disrupting its function and leading to anti-cancer effects. The piperidine ring can interact with neurotransmitter receptors, potentially leading to neurological effects. The oxazolidine-2,4-dione structure can inhibit enzymes involved in inflammation, providing anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    3-[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione: Unique due to its combination of benzofuran, piperidine, and oxazolidine-2,4-dione structures.

    Benzofuran derivatives: Often used for their anti-cancer and anti-viral properties.

    Piperidine derivatives: Commonly used in pharmaceuticals for their neurological effects.

    Oxazolidine-2,4-dione derivatives: Known for their anti-inflammatory properties.

Uniqueness

The uniqueness of this compound lies in its multi-functional structure, which allows it to interact with a wide range of biological targets and undergo various chemical reactions. This makes it a versatile compound for research and development in multiple fields .

Properties

IUPAC Name

3-[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5/c20-15-10-23-17(22)19(15)12-5-7-18(8-6-12)16(21)14-9-11-3-1-2-4-13(11)24-14/h1-4,9,12H,5-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTFDQSNFOJJOBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)COC2=O)C(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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